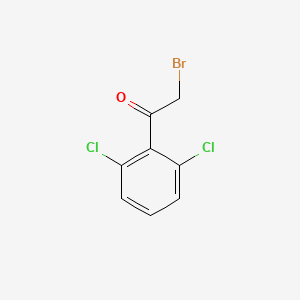

2-Bromo-1-(2,6-dichlorophenyl)ethanone

Description

The exact mass of the compound 2-Bromo-1-(2,6-dichlorophenyl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-1-(2,6-dichlorophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-(2,6-dichlorophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(2,6-dichlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrCl2O/c9-4-7(12)8-5(10)2-1-3-6(8)11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZKNPCXINHGGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373627 | |

| Record name | 2-bromo-1-(2,6-dichlorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81547-72-0 | |

| Record name | 2-bromo-1-(2,6-dichlorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(2,6-dichlorophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by: Senior Application Scientist, Gemini Division

An In-depth Technical Guide to 2-Bromo-1-(2,6-dichlorophenyl)ethanone

Abstract

This technical guide provides a comprehensive analysis of 2-Bromo-1-(2,6-dichlorophenyl)ethanone, a halogenated acetophenone derivative of significant utility in synthetic organic chemistry. Its structural features—a sterically hindered dichlorophenyl ring and a highly reactive α-bromo ketone moiety—make it a valuable, albeit challenging, intermediate for the synthesis of complex molecular architectures. This document delves into its core physicochemical properties, outlines detailed synthetic protocols, explores its chemical reactivity from a mechanistic standpoint, and discusses its applications in the development of novel compounds. Safety and handling protocols are also detailed to ensure its effective and safe utilization by researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

2-Bromo-1-(2,6-dichlorophenyl)ethanone, also known by synonyms such as 2-Bromo-2',6'-dichloroacetophenone, is a specialized chemical intermediate.[1] Its primary value lies in its function as a synthon, or a molecular building block, for constructing more elaborate organic compounds. The molecule's architecture is defined by two key regions:

-

The 2,6-Dichlorophenyl Group: The two chlorine atoms in the ortho positions to the ethanone bridge provide significant steric hindrance. This feature can be strategically exploited to direct the regioselectivity of subsequent reactions and to influence the final conformation of the target molecule. Furthermore, the electron-withdrawing nature of the chlorine atoms modulates the electronic properties of the aromatic ring and the adjacent carbonyl group.

-

The α-Bromo Ketone Moiety: This functional group is the molecule's reactive center. The carbon atom alpha to the carbonyl is rendered highly electrophilic due to the inductive effects of both the carbonyl oxygen and the adjacent bromine atom. The bromide ion is an excellent leaving group, making this site exceptionally susceptible to nucleophilic attack. This predictable reactivity is the cornerstone of its utility in synthetic chemistry.[2]

This guide will provide the technical insights necessary for chemists to leverage these properties in synthetic design and execution.

Core Physicochemical Properties

A thorough understanding of the fundamental properties of 2-Bromo-1-(2,6-dichlorophenyl)ethanone is critical for its proper handling, storage, and application in experimental design. The key data are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2-bromo-1-(2,6-dichlorophenyl)ethanone | [1] |

| CAS Number | 81547-72-0 | [1] |

| Molecular Formula | C₈H₅BrCl₂O | [1] |

| Molecular Weight | 267.93 g/mol | [1] |

| Monoisotopic Mass | 265.89008 Da | [1] |

| Appearance | Solid (Typical) | |

| Storage Temperature | 0-8 °C, under inert atmosphere | [3][4] |

| SMILES | C1=CC(=C(C(=C1)Cl)C(=O)CBr)Cl | [1] |

| InChIKey | TWZKNPCXINHGGZ-UHFFFAOYSA-N | [1] |

Synthesis Pathway and Experimental Protocol

The synthesis of 2-Bromo-1-(2,6-dichlorophenyl)ethanone is typically achieved via a two-step process starting from 1,3-dichlorobenzene. The overall workflow involves an initial Friedel-Crafts acylation followed by a selective α-bromination.

Diagram of Synthesis Workflow

Sources

- 1. 2-Bromo-1-(2,6-dichlorophenyl)ethan-1-one | C8H5BrCl2O | CID 2756908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 2-Bromo-1-(2,6-dichlorophenyl)ethanone 98% | CAS: 81547-72-0 | AChemBlock [achemblock.com]

- 4. 81547-72-0|2-Bromo-1-(2,6-dichlorophenyl)ethanone|BLD Pharm [bldpharm.com]

2-Bromo-1-(2,6-dichlorophenyl)ethanone CAS number

An In-depth Technical Guide to 2-Bromo-1-(2,6-dichlorophenyl)ethanone

Abstract

This technical guide provides a comprehensive scientific overview of 2-Bromo-1-(2,6-dichlorophenyl)ethanone, a key chemical intermediate in synthetic organic chemistry, with a particular focus on its applications in drug discovery and development. The document elucidates the compound's core physicochemical properties, details a standard synthesis protocol, explores its chemical reactivity, and outlines critical safety and handling procedures. The strategic importance of the 2,6-dichloro substitution pattern on the phenyl ring is discussed in the context of designing complex molecular architectures, particularly heterocyclic compounds. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries who utilize halogenated acetophenone derivatives as versatile synthons.

Core Chemical and Physical Properties

2-Bromo-1-(2,6-dichlorophenyl)ethanone, identified by the CAS number 81547-72-0, is a halogenated acetophenone derivative.[1][2][3] Its molecular structure, featuring a bromoacetyl group attached to a 2,6-dichlorinated phenyl ring, imparts a high degree of reactivity, making it a valuable building block in organic synthesis.[4] The steric hindrance and electronic effects of the ortho-substituted chlorine atoms significantly influence its reactivity and the conformational properties of its derivatives.

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Source(s) |

| CAS Number | 81547-72-0 | [1][3] |

| Molecular Formula | C₈H₅BrCl₂O | [1][5] |

| Molecular Weight | 267.94 g/mol | [1][5] |

| IUPAC Name | 2-bromo-1-(2,6-dichlorophenyl)ethanone | [3][5] |

| Synonyms | 2-bromo-2',6'-dichloroacetophenone, Ketoconazole Impurity 46 | [2][3] |

| Appearance | Solid (typical) | [4] |

| Boiling Point | 85-90 °C at 0.1 mmHg | [6] |

| Storage Temperature | 0-8 °C | [5] |

Synthesis and Purification

The most common and direct method for the synthesis of 2-Bromo-1-(2,6-dichlorophenyl)ethanone is the α-bromination of its precursor, 1-(2,6-dichlorophenyl)ethanone. This reaction selectively targets the carbon atom adjacent (in the alpha position) to the carbonyl group.

Synthesis Protocol: α-Bromination

This protocol is adapted from the general procedure for the bromination of substituted acetophenones.[7]

Materials:

-

1-(2,6-dichlorophenyl)ethanone

-

Bromine (Br₂)

-

Appropriate solvent (e.g., ethyl ether, acetic acid)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 1-(2,6-dichlorophenyl)ethanone (1 equivalent) in the chosen solvent (e.g., ethyl ether) in a reaction vessel equipped with a dropping funnel and a stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of bromine (1 equivalent), dissolved in a small amount of the same solvent, to the stirred solution. The addition should be dropwise to control the reaction temperature and prevent the formation of dibrominated byproducts.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until completion. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with water and brine to remove any unreacted bromine and acidic byproducts.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-Bromo-1-(2,6-dichlorophenyl)ethanone.

Purification

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to obtain the final product with high purity.

Caption: General workflow for the synthesis of 2-Bromo-1-(2,6-dichlorophenyl)ethanone.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of 2-Bromo-1-(2,6-dichlorophenyl)ethanone is primarily due to the reactivity of the α-bromo ketone moiety. The carbon atom bonded to the bromine is highly electrophilic, a consequence of the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom itself. This makes it an excellent substrate for nucleophilic substitution reactions.[4]

Nucleophilic Substitution Reactions

A wide range of nucleophiles can displace the bromide ion, allowing for the facile introduction of diverse functional groups. This reactivity is fundamental to its role as a versatile building block.[1] For example, it can be used to alkylate amines, thiols, and other nucleophilic species.[1]

Caption: Generalized nucleophilic substitution pathway.

Synthesis of Heterocyclic Compounds

2-Bromo-1-(2,6-dichlorophenyl)ethanone is a key precursor for the synthesis of various heterocyclic compounds, which are prominent scaffolds in many pharmaceuticals.[4] Its reaction with thioamides or thioureas, for instance, is a common route to thiazole derivatives. Similarly, it is employed in the synthesis of imidazoles and other nitrogen-containing heterocycles. The 2,6-dichlorophenyl moiety is often incorporated into drug candidates to modulate properties such as metabolic stability and binding affinity to biological targets.[4] While specific examples for the 2,6-dichloro isomer are proprietary, the analogous 2,4-dichloro isomer is a known intermediate in the synthesis of several widely used "-conazole" fungicides, including Propiconazole, Imazalil, and Azaconazole.[2] This highlights the importance of this class of compounds in constructing complex bioactive molecules. Research has also indicated its use in conjunction with 2,6-dichlorobenzylchloride for the synthesis of novel conazole derivatives.[8]

Spectroscopic Characterization

Authenticating the structure and purity of 2-Bromo-1-(2,6-dichlorophenyl)ethanone is crucial. Spectroscopic methods are indispensable for this purpose. While experimental spectra should be run for each synthesized batch, the expected data based on its structure are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene protons (CH₂) adjacent to the carbonyl and bromine atoms, typically in the range of 4.5-5.0 ppm. The aromatic protons on the dichlorophenyl ring will appear further downfield, likely as a multiplet between 7.3 and 7.6 ppm.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon around 190 ppm. The methylene carbon will appear around 30-35 ppm, and the aromatic carbons will be observed in the 125-140 ppm region.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to its molecular weight, with a characteristic isotopic pattern due to the presence of bromine and two chlorine atoms.

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch will be prominent, typically in the region of 1690-1710 cm⁻¹.

Safety and Handling

2-Bromo-1-(2,6-dichlorophenyl)ethanone is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Classification:

-

Acute Toxicity, Oral: Harmful if swallowed (H302).[3]

-

Skin Corrosion/Irritation: Causes severe skin burns and eye damage (H314).[3]

-

Serious Eye Damage/Eye Irritation: Causes serious eye damage (H318).[3]

-

Irritant: May cause respiratory irritation.[5] It is also a lachrymator, meaning it can cause irritation and tearing of the eyes.[2]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[9]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5] Do not get in eyes, on skin, or on clothing.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly closed.[5] Store at 0-8 °C for long-term stability.[5]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed or in case of skin contact, seek immediate medical attention.

Conclusion

2-Bromo-1-(2,6-dichlorophenyl)ethanone is a pivotal intermediate in organic synthesis, particularly for the creation of heterocyclic compounds with potential biological activity.[4] Its well-defined reactivity, centered on the α-bromo ketone moiety, allows for its strategic incorporation into complex molecular targets. A thorough understanding of its chemical properties, synthetic methods, and safety protocols is essential for its effective and safe utilization in research and development, particularly within the pharmaceutical and agrochemical sectors.

References

-

PrepChem. Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. Available from: [Link]

-

PubChem. 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one. Available from: [Link]

-

ResearchGate. (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... Available from: [Link]

-

PubChem. 2-Bromo-1-(2,6-dichlorophenyl)ethan-1-one. Available from: [Link]

-

Watson International. 2-bromo-1-(2,6-dichlorophenyl)ethanone cas 81547-72-0. Available from: [Link]

-

Oakwood Chemical. 2-Bromo-1-(2,6-dichlorophenyl)ethanone. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. 2-Bromo-1-(2,6-dichlorophenyl)ethan-1-one | C8H5BrCl2O | CID 2756908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Bromo-1-(2,6-dichlorophenyl)ethanone 98% | CAS: 81547-72-0 | AChemBlock [achemblock.com]

- 6. 81547-72-0|2-Bromo-1-(2,6-dichlorophenyl)ethanone|BLD Pharm [bldpharm.com]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one | C8H5BrCl2O | CID 75828 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Bromo-1-(2,6-dichlorophenyl)ethanone: A Cornerstone for Advanced Synthesis

Introduction: Identifying a Key Synthetic Building Block

In the landscape of pharmaceutical and agrochemical development, the strategic selection of starting materials is paramount to the success of a synthetic campaign. 2-Bromo-1-(2,6-dichlorophenyl)ethanone, also known as α-Bromo-2',6'-dichloroacetophenone (CAS No. 81547-72-0), represents a quintessential example of a highly versatile and reactive intermediate.[1][2] Its value lies in the convergence of two key structural features: a sterically hindered 2,6-dichlorophenyl ring, which imparts specific conformational constraints and metabolic stability to target molecules, and a highly reactive α-bromo ketone moiety. This α-bromo ketone functionality renders the molecule an excellent electrophile, primed for a variety of nucleophilic substitution reactions.

This guide provides a comprehensive technical overview of 2-Bromo-1-(2,6-dichlorophenyl)ethanone, moving from its fundamental properties and synthesis to its core reactivity and applications. The protocols and insights herein are curated for researchers, scientists, and drug development professionals to facilitate its effective and safe utilization in the laboratory.

Core Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is the foundation of its effective use. The key characteristics of 2-Bromo-1-(2,6-dichlorophenyl)ethanone are summarized below.

Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅BrCl₂O | [1][2][3] |

| Molecular Weight | 267.93 g/mol | [1][3] |

| CAS Number | 81547-72-0 | [1][2][4] |

| Appearance | Crystalline solid, colorless to pale yellow | [5] |

| Purity | Typically ≥98% | [2] |

| Boiling Point | 85-90 °C @ 0.1 mmHg | [4] |

| IUPAC Name | 2-bromo-1-(2,6-dichlorophenyl)ethanone | [1][2] |

GHS Hazard and Safety Information

This compound is a hazardous substance and must be handled with appropriate precautions.[1][6]

| Hazard Type | GHS Classification | Precautionary Statements (Selected) |

| Acute Toxicity | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. |

| Skin Corrosion | H314: Causes severe skin burns and eye damage | P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. |

| Eye Damage | H318: Causes serious eye damage | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Protocol: All manipulations should be performed in a certified chemical fume hood.[7] Personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with a face shield, is mandatory.[7] Avoid inhalation of dust or vapors and prevent any contact with skin or eyes.[7]

Storage: Store in a cool, dry, well-ventilated area, typically between 0-8 °C, in a tightly sealed container.[2]

Synthesis and Purification: A Practical Approach

The most common and direct route to 2-Bromo-1-(2,6-dichlorophenyl)ethanone is the selective α-bromination of its precursor, 1-(2,6-dichlorophenyl)ethanone. The reaction hinges on the generation of an enol or enolate intermediate, which then acts as a nucleophile to attack an electrophilic bromine source.

The Chemistry of α-Bromination

The electron-withdrawing nature of the carbonyl oxygen acidifies the α-protons, facilitating their removal to form an enolate. This enolate is the key nucleophilic species that reacts with molecular bromine (Br₂) or another Br⁺ source. The choice of solvent and brominating agent is critical for controlling the reaction rate and minimizing side products, such as dibrominated species.[8] While elemental bromine is effective, safer alternatives like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can be employed, especially in industrial settings, to mitigate the hazards associated with handling volatile and corrosive liquid bromine.[9]

Caption: General workflow for the α-bromination of an acetophenone.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from general procedures for the α-bromination of substituted acetophenones.[10][11]

Materials:

-

1-(2,6-dichlorophenyl)ethanone (1 equivalent)

-

Bromine (1 equivalent)

-

Methanol or Ethyl Ether (as solvent)

-

Water (for washing)

-

Saturated Sodium Bicarbonate solution (for neutralization)

-

Brine (for washing)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) (for drying)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(2,6-dichlorophenyl)ethanone (e.g., 0.1 mol) in the chosen solvent (e.g., 100 mL of methanol).

-

Bromine Addition: Cautiously add bromine (0.1 mol) dropwise to the solution via the dropping funnel. Causality: A controlled, dropwise addition is essential to manage the exothermic nature of the reaction and prevent a buildup of unreacted bromine, which can lead to over-bromination. For methanol, maintaining a temperature of 45-50 °C can facilitate the reaction.[10]

-

Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). The disappearance of the starting material spot indicates the reaction is nearing completion.

-

Work-up:

-

Once complete, cool the reaction mixture and remove the solvent under reduced pressure (rotary evaporation).

-

Dissolve the resulting crude oil or solid in a water-immiscible solvent like ethyl acetate or dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize byproduct HBr), and finally with brine.[11]

-

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter off the drying agent, and evaporate the solvent in vacuo to yield the crude product.[11]

Self-Validating Protocol: Purification by Recrystallization

The crude product often contains residual starting material or impurities. Recrystallization is a robust method for purification.[12]

-

Solvent Selection: Empirically determine a suitable solvent system (e.g., ethanol, isopropanol). A good solvent will dissolve the compound when hot but not when cold.

-

Dissolution: Dissolve the crude product in the minimum amount of boiling recrystallization solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[12] The slow cooling is key to forming a pure crystalline lattice, excluding impurities into the mother liquor.

-

Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold solvent to remove any adhering mother liquor.

-

Drying: Dry the crystals under vacuum to remove residual solvent. The final product should be a crystalline solid with a sharp melting point.

Reactivity and Synthetic Applications

The synthetic utility of 2-Bromo-1-(2,6-dichlorophenyl)ethanone is anchored in the electrophilicity of the α-carbon. The bromine atom serves as an excellent leaving group, making the compound a potent alkylating agent in nucleophilic substitution reactions.[13][14]

Caption: Generalized nucleophilic substitution pathway of the title compound.

Key Applications:

-

Heterocyclic Synthesis: It is a foundational precursor for a vast array of heterocyclic compounds. For instance, reaction with thiourea or thioamides leads to the formation of aminothiazole rings, a common scaffold in medicinal chemistry. Similarly, it is used to construct imidazoles, oxazoles, and other ring systems of pharmacological importance.[5][13]

-

Pharmaceutical Intermediate: The 2,6-dichlorophenyl moiety is a known pharmacophore in many active pharmaceutical ingredients (APIs). This starting material allows for the direct installation of this group, streamlining the synthesis of complex drug candidates, including potential enzyme inhibitors and central nervous system agents.[15]

-

Agrochemical Development: Although its 2,4-dichloro isomer is a known precursor to fungicides like Propiconazole and Azaconazole, the 2,6-dichloro isomer serves as a valuable building block for synthesizing analogous compounds in the discovery and development of new crop protection agents.[5][16]

-

General Alkylation: Beyond complex syntheses, it serves as a straightforward reagent for alkylating various nucleophiles, such as amines, phenols, and thiols, to introduce the 2,6-dichlorophenacyl group into a molecule.[14]

Conclusion

2-Bromo-1-(2,6-dichlorophenyl)ethanone is more than a simple reagent; it is an enabling tool for chemical innovation. Its well-defined reactivity, centered on the α-bromo ketone, provides a reliable and versatile handle for constructing complex molecular architectures. By understanding its synthesis, properties, and reactivity profile, and by adhering to strict safety protocols, researchers can effectively leverage this compound to accelerate the development of novel molecules in the pharmaceutical and agrochemical industries.

References

-

PrepChem.com. (n.d.). Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. Retrieved from [Link]

-

ACS Publications. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-Bromo-1-(2,6-dichlorophenyl)ethanone | CAS#:81547-72-0. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one. Retrieved from [Link]

-

Medium. (n.d.). Exploring 2-Bromo-1-(2,4-dichlorophenyl)ethanone: Properties and Applications. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1-(2,6-dichlorophenyl)ethan-1-one. Retrieved from [Link]

-

ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or.... Retrieved from [Link]

-

Blogger. (n.d.). 2-Bromo-1-(4-Chlorophenyl)Ethan-1-One: A Versatile Building Block for Organic Synthesis. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 2-Bromo-1-(2,6-dichlorophenyl)ethanone. Retrieved from [Link]

- Google Patents. (n.d.). CN1733677A - A kind of method of synthesizing alpha-bromoacetophenone.

-

ResearchGate. (n.d.). A novel synthesis of α-bromoacetophenones and its application in obtaining 2-benzoylbenzofuranes. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Acetophenone, 3-bromo-. Retrieved from [Link]

Sources

- 1. 2-Bromo-1-(2,6-dichlorophenyl)ethan-1-one | C8H5BrCl2O | CID 2756908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-1-(2,6-dichlorophenyl)ethanone 98% | CAS: 81547-72-0 | AChemBlock [achemblock.com]

- 3. 2-Bromo-1-(2,6-dichlorophenyl)ethanone | CAS#:81547-72-0 | Chemsrc [chemsrc.com]

- 4. 2-Bromo-1-(2,6-dichlorophenyl)ethanone [oakwoodchemical.com]

- 5. Page loading... [guidechem.com]

- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. CN1733677A - A kind of method of synthesizing alpha-bromoacetophenone - Google Patents [patents.google.com]

- 10. Synthesis routes of 2-Bromo-2',4'-dichloroacetophenone [benchchem.com]

- 11. prepchem.com [prepchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. nbinno.com [nbinno.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. innospk.com [innospk.com]

Technical Investigation: Reactivity Profile & Synthetic Utility of 2-Bromo-1-(2,6-dichlorophenyl)ethanone

Executive Summary

2-Bromo-1-(2,6-dichlorophenyl)ethanone (CAS: 81547-72-0) represents a specialized class of

This technical guide investigates the compound’s utility as a linchpin intermediate in the synthesis of fused heterocycles—specifically thiazoles and imidazo[1,2-a]pyridines—often pursued in the development of kinase inhibitors and antifungal agents. We provide a validated safety framework for handling this potent lachrymator and detailed, self-validating protocols for its transformation.

Part 1: Molecular Architecture & Reactivity Analysis

Electronic and Steric Environment

The reactivity of 2-Bromo-1-(2,6-dichlorophenyl)ethanone is defined by the competition between the inductive electron-withdrawing nature of the chlorine atoms and their steric bulk.

-

Electronic Activation: The two chlorine atoms at the ortho positions exert a strong inductive effect (-I), pulling electron density from the phenyl ring. However, their bulk forces the carbonyl group to rotate out of the phenyl plane (dihedral angle

90°), decoupling resonance stabilization. This makes the carbonyl carbon highly electrophilic but sterically shielded. -

The "Ortho Effect" on S

2: The primary alkyl bromide (

Reactivity Landscape Visualization

The following diagram maps the core reaction pathways, highlighting the divergence based on nucleophile type.

Figure 1: Divergent synthetic pathways. The red arrows indicate the primary heterocyclic formations discussed in this guide.

Part 2: Safety Framework (Lachrymator Protocol)

Hazard Class: Corrosive (Skin Corr.[1] 1B), Serious Eye Damage (Cat 1), Acute Toxicity. Special Note: This compound is a potent lachrymator . It alkylates TRPA1 channels in sensory nerves, causing intense tearing and respiratory distress.

| Control Measure | Specification |

| Engineering | All weighing and transfers must occur inside a certified chemical fume hood. Do not use on an open bench. |

| Decontamination | Prepare a "Quench Solution" of 10% aqueous sodium thiosulfate + 5% NaHCO |

| PPE | Double nitrile gloves (0.11 mm min), chemical splash goggles, and a lab coat. |

| Spill Response | Cover with solid sodium carbonate or bicarbonate, then dampen with Quench Solution. Wait 15 mins before cleanup. |

Part 3: The Investigation – Experimental Protocols

Module A: Hantzsch Thiazole Synthesis

Objective: Synthesis of 4-(2,6-dichlorophenyl)thiazol-2-amine.

Rationale: This reaction validates the accessibility of the carbonyl and

1. Reaction Mechanism Workflow

Figure 2: Mechanistic flow of the Hantzsch synthesis. Note Step 3 is the bottleneck due to the 2,6-dichloro steric block.

2. Self-Validating Protocol

Reagents:

-

2-Bromo-1-(2,6-dichlorophenyl)ethanone (1.0 eq, 2.68 g, 10 mmol)

-

Thiourea (1.1 eq, 0.84 g, 11 mmol)

-

Ethanol (Absolute, 30 mL)

-

Validation Check: TLC Mobile Phase: Hexanes/Ethyl Acetate (3:1). Product R

Procedure:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-1-(2,6-dichlorophenyl)ethanone in 30 mL of ethanol.

-

Observation: Solution may be slightly yellow. Ensure complete dissolution before proceeding.

-

-

Addition: Add thiourea in a single portion.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (bath temp 85°C) for 3 to 4 hours .

-

Steric Note: Unhindered analogs react in 1-2 hours. The 2,6-dichloro variant requires extended time to drive the cyclization (Step 3 in Fig 2) to completion.

-

-

Monitoring: Check TLC at 2 hours. If starting material (high R

) persists, continue reflux. -

Workup (Precipitation): Cool the reaction mixture to room temperature. A heavy precipitate (the hydrobromide salt of the thiazole) should form.

-

Isolation: Filter the solid. Wash with cold ethanol (2 x 5 mL).

-

Free Base Liberation: Suspend the solid in 20 mL water. Slowly add 10% aqueous ammonium hydroxide until pH

9-10. Stir for 30 mins. -

Final Filtration: Filter the liberated free base, wash with water, and dry under vacuum.

Expected Yield: 85-92%

Characterization:

Module B: Imidazo[1,2-a]pyridine Formation

Objective: Condensation with 2-aminopyridine.

Context: This scaffold is ubiquitous in GABA

Protocol Summary:

-

Mix: 1.0 eq Ketone + 1.2 eq 2-Aminopyridine in Ethanol.

-

Base: Add 2.0 eq NaHCO

(solid). -

Conditions: Reflux for 6-8 hours.

-

Why Bicarbonate? It neutralizes the HBr generated, preventing protonation of the unreacted aminopyridine, which would deactivate it.

-

-

Purification: Unlike the thiazole synthesis, this often requires column chromatography due to the formation of N-alkylated byproducts if the cyclization is slow.

Part 4: Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Incomplete Conversion | Steric shielding of the carbonyl carbon prevents cyclization. | Switch solvent to n-Butanol (higher reflux temp: 117°C) to overcome the activation energy barrier. |

| Dark/Tar Formation | Decomposition of the | Perform reaction under Nitrogen atmosphere and shield from light. Ensure reagents are freshly recrystallized. |

| Lachrymatory Vapors | Sublimation of starting material. | Use a highly efficient condenser (double-surface) and keep the reaction vessel closed until cooled to <30°C. |

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2756908, 2-Bromo-1-(2,6-dichlorophenyl)ethan-1-one. Retrieved from [Link]

-

Oakwood Chemical. (2025). Safety Data Sheet: 2-Bromo-1-(2,6-dichlorophenyl)ethanone. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2011).[2] Synthetic Accesses to Azolylthiazoles. Heterocycles, 83(12). Retrieved from [Link]

-

Biotage. (2009).[3] A novel method for the synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine using microwave irradiation. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Role of 2-Bromo-1-(2,6-dichlorophenyl)ethanone in Agrochemical Synthesis

Abstract

This technical guide provides an in-depth analysis of 2-Bromo-1-(2,6-dichlorophenyl)ethanone, a pivotal halogenated acetophenone derivative, and its application as a versatile synthetic intermediate in the agrochemical industry. We explore its fundamental physicochemical properties, inherent reactivity, and strategic importance in constructing complex fungicidal agents. The core of this document is a detailed, field-proven protocol for the synthesis of a pyrazole-based fungicide precursor, illustrating the compound's utility. This guide is intended for researchers, chemists, and process development professionals engaged in the discovery and synthesis of novel crop protection agents.

Foundational Overview: A Key Architectural Synthon

In the landscape of modern agrochemical development, the efficient synthesis of molecules with high biological efficacy and target specificity is paramount. 2-Bromo-1-(2,6-dichlorophenyl)ethanone (CAS: 81547-72-0) has emerged as a critical building block, or synthon, for this purpose. Its molecular architecture, featuring a sterically hindered 2,6-dichlorophenyl ring and a highly reactive α-bromo ketone functional group, makes it an ideal electrophilic precursor for forging new carbon-heteroatom bonds.

The primary utility of this compound lies in its reaction with various nucleophiles, a cornerstone of synthetic strategies aimed at producing heterocyclic compounds. Many of the most successful classes of modern fungicides, including certain strobilurins and azole derivatives, are built upon scaffolds that can be efficiently assembled using α-bromo ketone intermediates.[1][2] The 2,6-dichloro substitution pattern, in particular, can be a deliberate structural choice to enhance potency or to influence the conformational properties of the final active ingredient, thereby optimizing its interaction with the target biological site.

Physicochemical and Safety Profile

A comprehensive understanding of the compound's properties is essential for its safe handling and effective use in synthesis.

| Property | Value |

| IUPAC Name | 2-Bromo-1-(2,6-dichlorophenyl)ethanone |

| CAS Number | 81547-72-0 |

| Molecular Formula | C₈H₅BrCl₂O |

| Molecular Weight | 267.94 g/mol |

| Appearance | Typically a solid at room temperature |

| Boiling Point | 259 °C (Predicted) |

Safety and Handling: While detailed toxicological data for the 2,6-dichloro isomer is not extensively published, data from the closely related 2,4-dichloro isomer (CAS: 2631-72-3) provides a strong basis for precautionary handling. The 2,4-isomer is classified as toxic if swallowed, causes skin irritation, and poses a risk of serious eye damage.[3]

GHS Hazard Statements (for the related 2,4-dichloro isomer):

-

H301: Toxic if swallowed

-

H315: Causes skin irritation

-

H318: Causes serious eye damage

-

H335: May cause respiratory irritation

Therefore, as a Senior Application Scientist, I mandate the following precautions:

-

Handle 2-Bromo-1-(2,6-dichlorophenyl)ethanone only in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves (nitrile is a common choice, but consult a glove compatibility chart).

-

Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention.

The Synthetic Rationale: Exploiting Electrophilicity

The synthetic value of 2-Bromo-1-(2,6-dichlorophenyl)ethanone is overwhelmingly dictated by the reactivity of the α-bromo ketone moiety. The electron-withdrawing nature of the adjacent carbonyl group and the bromine atom renders the α-carbon highly electrophilic and thus susceptible to attack by a wide range of nucleophiles.[4] This classic reactivity profile is the foundation of its use in building agrochemical scaffolds.

The most common and powerful application is the nucleophilic substitution reaction (typically following an SN2 mechanism), where a nucleophile displaces the bromide ion.[5][6] This reaction is a robust and high-yielding method for introducing nitrogen, sulfur, or oxygen-based heterocycles, which are foundational components of many biologically active molecules.[7]

Caption: Generalized SN2 mechanism for the title compound.

Application Protocol: Synthesis of a Pyrazole-Based Fungicide Intermediate

This protocol details the synthesis of 1-(2,6-Dichlorophenyl)-2-(1H-pyrazol-1-yl)ethanone , a representative intermediate for pyrazole-containing fungicides. Pyrazole moieties are integral to many commercial fungicides due to their proven bioactivity.[8][9] This procedure exemplifies the core nucleophilic substitution strategy.

Causality Behind Experimental Choices:

-

Base (K₂CO₃): A moderately strong, inexpensive inorganic base is used to deprotonate the pyrazole, generating the nucleophilic pyrazolide anion in situ. This is crucial for initiating the attack on the electrophilic carbon.

-

Solvent (Acetonitrile): A polar aprotic solvent is chosen to dissolve the ionic intermediates and reactants while not interfering with the nucleophilicity of the pyrazolide (unlike protic solvents). Its boiling point is also suitable for conducting the reaction at an elevated temperature to ensure a reasonable reaction rate.

-

Temperature (Reflux): Heating the reaction to reflux provides the necessary activation energy to overcome the steric hindrance from the 2,6-dichloro-substituted ring and ensures the reaction proceeds to completion in a practical timeframe.

Caption: Experimental workflow for pyrazole intermediate synthesis.

Detailed Step-by-Step Methodology

Materials and Reagents:

| Reagent | CAS Number | M.W. ( g/mol ) | Amount | Moles (mmol) |

| 1H-Pyrazole | 288-13-1 | 68.08 | 0.68 g | 10.0 |

| 2-Bromo-1-(2,6-dichlorophenyl)ethanone | 81547-72-0 | 267.94 | 2.68 g | 10.0 |

| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 2.07 g | 15.0 |

| Acetonitrile (CH₃CN), anhydrous | 75-05-8 | - | 50 mL | - |

| Ethyl Acetate | 141-78-6 | - | ~100 mL | - |

| Deionized Water | 7732-18-5 | - | ~100 mL | - |

| Brine (Saturated NaCl) | 7647-14-5 | - | ~50 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | - | As needed | - |

Protocol:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1H-pyrazole (0.68 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

-

Solvent Addition: Add 30 mL of anhydrous acetonitrile to the flask. Stir the resulting suspension at room temperature for 15 minutes.

-

Reagent Addition: In a separate beaker, dissolve 2-Bromo-1-(2,6-dichlorophenyl)ethanone (2.68 g, 10.0 mmol) in 20 mL of anhydrous acetonitrile. Transfer this solution to a dropping funnel and add it dropwise to the stirring pyrazole suspension over 20-30 minutes.

-

Reaction: Upon completion of the addition, heat the reaction mixture to reflux (approximately 82°C) and maintain this temperature.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 7:3 v/v). The reaction is complete upon the disappearance of the starting bromo-ethanone spot. This typically takes 4-6 hours.

-

Work-up (Aqueous): Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of celite to remove the potassium carbonate and other inorganic salts. Rinse the flask and filter cake with a small amount of ethyl acetate.

-

Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

-

Extraction: Redissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Final Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent in vacuo to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure 1-(2,6-Dichlorophenyl)-2-(1H-pyrazol-1-yl)ethanone.

Concluding Remarks and Future Outlook

2-Bromo-1-(2,6-dichlorophenyl)ethanone stands as a testament to the power of well-designed intermediates in the advancement of agrochemical science. Its defined reactivity and structural features provide chemists with a reliable tool for accessing novel molecular architectures with potent fungicidal properties. The protocols and principles outlined in this guide demonstrate a robust and reproducible pathway for leveraging this synthon in research and development settings. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the strategic application of such versatile building blocks will remain indispensable in the ongoing effort to ensure global food security.

References

- Mishra, K., Jain, S. K., & Singour, P. K. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics, 9(3), 2736.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Brominated Intermediates in Modern Agrochemical Synthesis. Retrieved from [Link]

- Vertex AI Search. (n.d.). Exploring 2-Bromo-1-(2,4-dichlorophenyl)

- Google Patents. (n.d.). CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone.

-

PrepChem.com. (n.d.). Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one. Retrieved from [Link]

-

ResearchGate. (2021). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or.... Retrieved from [Link]

- Asian Journal of Chemistry. (2013). Synthesis of Biologically Active and Environmental Friendly Insect Pesticides: Pheromones.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Advancing Agrochemicals with Alpha-Bromo-2-Chlorophenylacetic Acid: A Versatile Intermediate. Retrieved from [Link]

-

MDPI. (2019). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Retrieved from [Link]

-

ResearchGate. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 11.1: The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

Baran Lab. (n.d.). Haloselectivity of Heterocycles. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) Synthesis of Some New Pyrazoles. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 7.1 The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one | C8H5BrCl2O | CID 75828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 7.1 The Discovery of Nucleophilic Substitution Reactions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 7. baranlab.org [baranlab.org]

- 8. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note: Precision Cyclization Protocols for 2-Bromo-1-(2,6-dichlorophenyl)ethanone

Executive Summary & Strategic Value

2-Bromo-1-(2,6-dichlorophenyl)ethanone (CAS: 81547-72-0), also known as 2,6-dichlorophenacyl bromide, is a specialized

Why this matters:

-

Medicinal Relevance: The 2,6-dichloro motif is a privileged pharmacophore (e.g., Diclofenac, Guanfacine) known to improve metabolic stability by blocking oxidative metabolism at the phenyl ring and restricting bond rotation (atropisomerism), which can lock bioactive conformations.[1]

-

Synthetic Challenge: The ortho-chloro substituents create a "steric corridor" that retards nucleophilic attack at the carbonyl carbon, often requiring higher activation energies or specific solvent systems compared to the 2,4-dichloro or unsubstituted analogs.[1][2]

This guide details two robust cyclization protocols optimized to overcome these steric barriers: the Hantzsch Thiazole Synthesis and the Imidazo[1,2-a]pyridine Condensation .[1]

Mechanistic Insight: The "Steric Gate" Effect

The reactivity of 2-Bromo-1-(2,6-dichlorophenyl)ethanone is governed by two electrophilic sites: the

-

Path A (

Displacement): The -

Path B (Carbonyl Addition): The carbonyl carbon is shielded by the two bulky chlorine atoms at the 2,6-positions.[1] This slows down the formation of the tetrahedral intermediate, which is often the rate-determining step in cyclodehydration.

Implication for Protocols: Standard room-temperature protocols for phenacyl bromides often fail or stall with the 2,6-dichloro derivative.[1][2] Successful conversion requires thermal driving (reflux) and polar protic solvents to stabilize the transition states.

Visual Workflow (Graphviz)[1]

Caption: Divergent synthesis pathways. Note that the cyclodehydration steps are rate-limited by the 2,6-dichloro steric hindrance.[1][2]

Application Protocol 1: Hantzsch Thiazole Synthesis

Target: Synthesis of 4-(2,6-dichlorophenyl)thiazol-2-amine derivatives.

Mechanism:

Materials

-

Substrate: 2-Bromo-1-(2,6-dichlorophenyl)ethanone (1.0 equiv)

-

Reagent: Thiourea (1.1 equiv)[1]

-

Solvent: Absolute Ethanol (EtOH)[1]

-

Base (Workup): Ammonium hydroxide (

) or

Step-by-Step Methodology

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 2-Bromo-1-(2,6-dichlorophenyl)ethanone in 10 mL of absolute ethanol.

-

Addition: Add 1.1 mmol of thiourea in one portion.

-

Reflux (Critical): Heat the reaction to a vigorous reflux (

). -

Precipitation: Cool the mixture to room temperature. A white or pale yellow precipitate (the hydrobromide salt of the thiazole) often forms.

-

Basification: Pour the reaction mixture into 20 mL of ice water. Adjust pH to ~9-10 using concentrated

or saturated -

Isolation: Filter the resulting solid, wash with cold water (

), and dry under vacuum. -

Recrystallization: Recrystallize from EtOH/Water if necessary.

Expected Results

| Parameter | Value |

| Typical Yield | 85–92% |

| Appearance | White to off-white crystalline solid |

| Melting Point | Distinct (check specific derivative lit.[1][2] value) |

| Key IR Bands |

Application Protocol 2: Imidazo[1,2-a]pyridine Synthesis

Target: Fused bicyclic systems for kinase inhibitor scaffolds.[1][2] Challenge: The nitrogen nucleophile is harder than sulfur; the reaction requires forcing conditions to overcome the steric repulsion between the pyridine ring and the 2,6-dichlorophenyl group.[1]

Materials

-

Substrate: 2-Bromo-1-(2,6-dichlorophenyl)ethanone (1.0 equiv)

-

Solvent: Ethanol (Standard) or DMF (Accelerated)[1]

-

Base: Sodium Bicarbonate (

) (1.5 equiv)[1]

Step-by-Step Methodology

-

Setup: Prepare a mixture of 2-Bromo-1-(2,6-dichlorophenyl)ethanone (1.0 mmol) and 2-aminopyridine (1.2 mmol) in Ethanol (15 mL).

-

Buffering: Add solid

(1.5 mmol).-

Why: The reaction generates HBr.[2] While the intermediate pyridinium salt can cyclize, the presence of a weak base prevents protonation of the unreacted aminopyridine and drives the equilibrium.

-

-

Thermal Activation: Reflux for 8–12 hours .

-

Optimization: If conversion is <50% after 4 hours, switch solvent to DMF and heat to

. The higher temperature helps overcome the rotational barrier of the 2,6-dichlorophenyl group during ring closure.[1]

-

-

Workup:

-

Purification: Flash column chromatography is usually required (DCM/MeOH 95:5) as the hindered cyclization often produces minor side products (e.g., N-alkylation without cyclization).[2]

Safety & Handling (Material Safety Data Sheet Summary)

-

Lachrymator:

-Haloketones are potent tear gas agents.[1][2] Always weigh and handle this compound inside a functioning fume hood.[2] -

Skin Corrosive: 2,6-Dichlorophenacyl bromide can cause severe skin burns and sensitization.[1][2] Double-gloving (Nitrile) is recommended.[1][2]

-

Neutralization: Clean all glassware with a solution of thiourea/ethanol or dilute sodium bisulfite to quench trace alkylating agent before removing items from the hood.

References

-

Hantzsch Thiazole Synthesis Mechanism & Kinetics

-

Synthesis of 2-Aminothiazoles (General Protocol Adaptation)

-

Imidazo[1,2-a]pyridine Synthesis

-

Crystal Structure & Reactivity of Phenacyl Bromides

Sources

scale-up synthesis procedure for 2-Bromo-1-(2,6-dichlorophenyl)ethanone derivatives

An Application Guide for the Scale-Up Synthesis of 2-Bromo-1-(2,6-dichlorophenyl)ethanone and its Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the scale-up synthesis of 2-Bromo-1-(2,6-dichlorophenyl)ethanone, a key intermediate in the development of complex molecular architectures for the pharmaceutical and agrochemical industries. The presence of a reactive α-bromo ketone functionality combined with the sterically hindered and electron-deficient 2,6-dichlorophenyl ring makes this compound a valuable, yet challenging, synthetic target.[1][2] This document moves beyond a simple recitation of steps to explain the critical process considerations, safety protocols, and mechanistic underpinnings essential for a successful and safe scale-up campaign.

Strategic Overview: From Starting Material to Final Product

The synthesis of the target compound is a two-stage process. The first stage involves the synthesis of the precursor, 2',6'-dichloroacetophenone, via a Friedel-Crafts acylation. The second, and more critical stage, is the selective α-bromination of this ketone. The choice of reagents and reaction conditions at each stage is dictated by the demands of scale, safety, and purity.

A clear understanding of the final product's properties is crucial for its handling and purification.

| Property | Value | Source |

| IUPAC Name | 2-bromo-1-(2,6-dichlorophenyl)ethanone | [3] |

| CAS Number | 81547-72-0 | [3] |

| Molecular Formula | C₈H₅BrCl₂O | [3] |

| Molecular Weight | 267.94 g/mol | [3] |

| Appearance | White to yellow solid/powder | |

| Melting Point | 42-46 °C |

Stage 1: Synthesis of the Precursor - 2',6'-Dichloroacetophenone

The most direct route to 2',6'-dichloroacetophenone (CAS: 2040-05-3) on a larger scale is the Friedel-Crafts acylation of 1,3-dichlorobenzene. While acetyl chloride is a common acylating agent, acetic anhydride can also be employed, often with higher yields.[4] The reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum trichloride (AlCl₃).

Causality of Experimental Design:

-

Reagent Choice: 1,3-dichlorobenzene is the logical starting material due to its commercial availability and the directing effects of the chloro groups. Anhydrous AlCl₃ is a potent and cost-effective Lewis acid catalyst for this transformation.

-

Reaction Control: The reaction is exothermic and generates hydrogen chloride gas. A scale-up operation requires a robust reactor with efficient overhead cooling, stirring, and a gas scrubber to neutralize the HCl off-gas. Temperature control is critical to minimize the formation of undesired isomers.

Equipment:

-

Jacketed glass reactor with overhead stirrer, thermometer, condenser, and addition funnel.

-

Gas scrubber system containing a sodium hydroxide solution.

Reagents:

-

1,3-Dichlorobenzene

-

Anhydrous Aluminum Trichloride (AlCl₃)

-

Acetyl Chloride (or Acetic Anhydride)

-

Dichloromethane (DCM, reaction solvent)

-

Hydrochloric Acid (for work-up)

-

Brine solution

-

Anhydrous Sodium Sulfate

Procedure:

-

Charge the reactor with 1,3-dichlorobenzene and dichloromethane. Cool the mixture to 0-5 °C using a circulator.

-

Under an inert atmosphere (e.g., nitrogen), slowly and portion-wise add anhydrous aluminum trichloride while maintaining the internal temperature below 10 °C.

-

Once the addition is complete, slowly add acetyl chloride via the addition funnel over 1-2 hours, ensuring the temperature does not exceed 10 °C.

-

After the addition, allow the reaction to slowly warm to room temperature and stir for 12-18 hours, or until reaction completion is confirmed by TLC or GC analysis.

-

Carefully quench the reaction by slowly pouring the mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid. This is a highly exothermic step and requires efficient cooling.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2',6'-dichloroacetophenone.

-

The crude product can be purified by vacuum distillation to afford a colorless to pale yellow oil that solidifies on standing.

Stage 2: Scale-Up of the Alpha-Bromination Reaction

The α-bromination of ketones proceeds via an acid-catalyzed enol intermediate which then acts as a nucleophile, attacking an electrophilic bromine source.[5][6] The choice of brominating agent is the most critical decision in the scale-up process.

| Brominating Agent | Advantages | Disadvantages & Scale-Up Challenges |

| Elemental Bromine (Br₂) | Highly reactive, cost-effective. | Extremely hazardous, corrosive, volatile, and difficult to handle.[7][8] Generates corrosive HBr gas as a byproduct.[9] High risk of runaway reactions.[10] |

| N-Bromosuccinimide (NBS) | Solid, easier to handle than Br₂.[7] Generally milder, leading to better selectivity. | More expensive. Can be thermally unstable; safety screening (e.g., DSC) is essential.[11] Potential for hazardous side reactions with certain solvents.[11] |

| HBr / H₂O₂ System | In-situ generation of Br₂ improves safety.[9] Water can often be used as a solvent, improving the green profile. High atom economy as HBr byproduct is re-oxidized.[9] | Requires careful control of H₂O₂ addition to manage exothermicity. Potential for over-bromination if not controlled. |

For this application note, we will focus on a protocol using N-Bromosuccinimide (NBS) due to its superior handling properties, which are a significant advantage at scale. However, a thorough thermal safety investigation is paramount before implementation.[11]

Caption: Overall workflow for the synthesis and purification of 2-Bromo-1-(2,6-dichlorophenyl)ethanone.

Equipment:

-

Jacketed glass reactor with overhead stirrer, thermometer, condenser, and addition funnel (or solids charging port).

-

Temperature control unit.

Reagents:

-

2',6'-Dichloroacetophenone

-

N-Bromosuccinimide (NBS)

-

p-Toluenesulfonic acid (p-TsOH) or HBr in Acetic Acid (catalyst)

-

Ethyl Acetate or Acetonitrile (solvent)

-

Sodium Thiosulfate solution (for quenching)

-

Ethanol or Methanol (for recrystallization)

Procedure:

-

Charge the reactor with 2',6'-dichloroacetophenone and the chosen solvent (e.g., Ethyl Acetate).

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to 50-60 °C with stirring.

-

In a separate vessel, prepare a slurry or solution of NBS in the reaction solvent.

-

Slowly add the NBS slurry to the reactor over 2-4 hours, maintaining the reaction temperature. The rate of addition is critical for controlling the exotherm.

-

Monitor the reaction progress by TLC or GC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Quench any remaining NBS and bromine by adding a 10% aqueous solution of sodium thiosulfate and stirring until the orange/yellow color dissipates.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]

For large-scale operations, recrystallization is the most practical purification method.[12]

-

Solvent Screening: Perform small-scale tests to find a suitable solvent system. Alcohols like ethanol or methanol, or mixed solvent systems like ethanol/water or hexane/ethyl acetate, are good starting points.[12]

-

Procedure: Dissolve the crude product in the minimum amount of hot solvent. If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[12]

Analytical Quality Control

-

Reaction Monitoring: Thin Layer Chromatography (TLC) is effective for at-line monitoring of starting material consumption.[13][14]

-

Purity Assessment: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) should be used to determine the purity of the final product.

-

Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) should be used to confirm the structure of the final compound.

Mechanistic Insight: Acid-Catalyzed Bromination

The reaction proceeds through a well-established mechanism involving the formation of an enol intermediate, which is the rate-determining step.

Caption: Mechanism of acid-catalyzed α-bromination of a ketone.

Critical Safety Considerations for Scale-Up

Scaling up bromination reactions introduces significant safety risks that must be rigorously managed.

-

Reagent Hazards:

-

Bromine (if used): Highly corrosive and toxic. Causes severe skin and eye burns and respiratory damage upon inhalation.[8][15] Work in a well-ventilated area and use appropriate containment.[16]

-

Hydrogen Bromide (HBr): A corrosive gas that can cause severe irritation and burns to the respiratory tract, skin, and eyes.[17][18] Off-gas must be scrubbed.

-

N-Bromosuccinimide (NBS): Can be a thermal hazard. A thorough process safety review, including calorimetric studies, is essential before scaling up.[11]

-

Solvents: Use appropriate solvents and be aware of their flammability and toxicity.

-

-

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.[18]

-

Skin Protection: Wear chemical-resistant gloves (e.g., Neoprene, Nitrile) and a lab coat or chemical-resistant suit.[8][16]

-

Respiratory Protection: Use a respirator with acid gas cartridges or a self-contained breathing apparatus (SCBA) when handling open containers of bromine or HBr.[18][19]

-

-

Engineering Controls:

-

Ventilation: All operations must be conducted in a well-ventilated fume hood or a contained reactor system.

-

Temperature Control: A reliable and calibrated temperature control system is crucial to prevent runaway reactions.

-

Controlled Addition: Use dosing pumps or pressure-equalizing dropping funnels for the controlled addition of hazardous reagents.

-

-

Emergency Preparedness:

-

Have spill kits containing appropriate neutralizing agents (e.g., sodium thiosulfate for bromine) readily available.

-

Ensure safety showers and eyewash stations are accessible.

-

All personnel must be trained on emergency procedures.

-

References

-

Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction | Organic Process Research & Development - ACS Publications. (2021-05-17). Available at: [Link]

- Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents. (CN101948374B).

-

α-Bromoketone synthesis by bromination - Organic Chemistry Portal. Available at: [Link]

- A method for synthesizing α-bromoketones by hydrogen peroxide oxidative bromination - Google Patents. (CN101928208A).

-

Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone - PrepChem.com. Available at: [Link]

-

Synthetic method of 2,4-dichloroacetophenone - Eureka | Patsnap. Available at: [Link]

-

Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. (2023-01-29). Available at: [Link]

-

(i) 2-Bromo-1-(4-chlorophenyl)ethanone or... - ResearchGate. Available at: [Link]

-

The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC - NIH. Available at: [Link]

-

A Dangerous Bromance - Scientific Update. (2024-02-19). Available at: [Link]

-

Hazardous Substance Fact Sheet - NJ.gov. Available at: [Link]

-

Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution - JoVE. (2025-05-22). Available at: [Link]

-

Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC - NIH. (2019-06-04). Available at: [Link]

-

Hydrogen bromide Safety Data Sheet - Air Liquide. Available at: [Link]

-

Bromine - Hazardous Substance Fact Sheet - NJ.gov. Available at: [Link]

- Method for preparing 2, 4-dichloroacetophenone - Google Patents. (CN102675073A).

-

Bromine: toxicological overview - GOV.UK. (2022-06-10). Available at: [Link]

-

Hydrogen Bromide (HBr): Assessing Health Risks and Safety Protocols. (2024-08-16). Available at: [Link]

-

2,6-dihydroxyacetophenone - Organic Syntheses Procedure. Available at: [Link]

-

Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025-10-20). Available at: [Link]

-

mechanism of alpha-halogenation of ketones - YouTube. (2019-01-09). Available at: [Link]

-

Working with Hazardous Chemicals - Organic Syntheses. Available at: [Link]

-

BROMINE - Safety Handbook - ICL Group. Available at: [Link]

-

α-halo ketones – Knowledge and References - Taylor & Francis. Available at: [Link]

-

Organic Syntheses Procedure. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Bromo-1-(2,6-dichlorophenyl)ethanone 98% | CAS: 81547-72-0 | AChemBlock [achemblock.com]

- 4. CN102675073A - Method for preparing 2, 4-dichloroacetophenone - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. scientificupdate.com [scientificupdate.com]

- 8. nj.gov [nj.gov]

- 9. CN101928208A - A method for synthesizing α-bromoketones by hydrogen peroxide oxidative bromination - Google Patents [patents.google.com]

- 10. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. prepchem.com [prepchem.com]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. gov.uk [gov.uk]

- 16. dollycorporation.com [dollycorporation.com]

- 17. nj.gov [nj.gov]

- 18. Hydrogen Bromide (HBr): Health Risks and Safety Protocols [gasdetection.com]

- 19. uni-muenster.de [uni-muenster.de]

Technical Guide: Enzyme Inhibition Assays for 2-Bromo-1-(2,6-dichlorophenyl)ethanone Derivatives

Introduction: The Warhead & Mechanism

2-Bromo-1-(2,6-dichlorophenyl)ethanone and its derivatives belong to the class of

Mechanism of Action

The inhibition mechanism is governed by a bimolecular nucleophilic substitution (

-

Recognition: The 2,6-dichlorophenyl moiety (and any added R-groups) drives non-covalent binding affinity (

) to the enzyme. -

Reaction: The enzyme's catalytic cysteine thiolate attacks the

-carbon, displacing the bromide leaving group.[1] -

Result: An irreversible covalent thioether bond is formed, permanently inactivating the enzyme.[1]

Chemical Equation:

Critical Application Note

Unlike Michael acceptors (e.g., acrylamides) which are "soft" electrophiles,

Strategic Assay Design

Before pipetting, you must optimize the assay environment to accommodate the specific chemistry of the

A. Buffer Composition (The "No DTT" Rule)[1]

-

The Problem: Standard enzyme buffers often contain Dithiothreitol (DTT) or

-Mercaptoethanol (BME) to maintain enzyme stability. These reagents are thiols.[1] They will react with your inhibitor before it reaches the enzyme, effectively neutralizing the drug and yielding false-negative results (artificially high -

The Solution:

-

Eliminate DTT/BME: Use buffers without reducing agents if the enzyme is stable.[1]

-

Alternative: If a reducing agent is strictly required, use TCEP (Tris(2-carboxyethyl)phosphine) at low concentrations (< 1 mM). TCEP is a phosphine, not a thiol, and is less reactive toward

-haloketones under typical assay conditions.[1]

-

B. The Metric:

Traditional

- : The affinity of the initial non-covalent binding.[1]

- : The rate of the chemical bond formation.[2]

-

Target: You must determine the second-order rate constant (

) to accurately rank derivatives.

Visual Workflow

Figure 1: Integrated workflow for characterizing

Protocol 1: Determination of [3][4]

This protocol uses a continuous readout (fluorescence or absorbance) to track product formation over time in the presence of the inhibitor.[1]

Materials

-

Enzyme: Purified target enzyme (e.g., Cysteine Protease, Kinase).[1]

-

Substrate: Fluorogenic/Chromogenic substrate (

concentration). -

Inhibitor: 2-Bromo-1-(2,6-dichlorophenyl)ethanone derivative (10 mM DMSO stock).

-

Buffer: HEPES or Tris pH 7.4, 0.01% Triton X-100. NO DTT.

Step-by-Step Methodology

-

Preparation: Prepare a 2X Enzyme solution and a 2X Substrate solution in the assay buffer.

-

Inhibitor Dilution: Prepare a 10-point dilution series of the inhibitor in DMSO (keeping DMSO constant, e.g., 2%). Transfer to the assay plate.

-

Pre-incubation (Critical Step):

-

Reaction Start: Add 2X Substrate to initiate the reaction.[1]

-

Measurement: Monitor fluorescence continuously for 60 minutes.

-

Data Processing:

-

Calculate the residual enzyme activity (

) for each inhibitor concentration at each pre-incubation time point. -

Plot

vs. [Inhibitor]. -

Fit to the hyperbolic equation:

-

Data Presentation Table

| Parameter | Definition | Ideal Range for Lead |

| Dissociation constant of the non-covalent complex | < 1 | |

| Maximum rate of inactivation | > 0.1 min | |

| Second-order rate constant (Efficiency) | > 10,000 M |

Protocol 2: Intact Protein LC-MS Validation

You must prove the inhibition is covalent and not due to aggregation or precipitation.[1]

Principle

The mass of the enzyme will increase by the mass of the inhibitor minus the leaving group (Bromine) and the proton displaced from the cysteine.[1]

Calculated Mass Shift (

Methodology

-

Incubation: Incubate Enzyme (5

M) with Inhibitor (50 -

Control: Incubate Enzyme with DMSO only.

-

Quenching: Acidify with 0.1% Formic Acid.

-

LC-MS: Inject onto a C4 reverse-phase column coupled to a Q-TOF or Orbitrap mass spectrometer.

-

Deconvolution: Deconvolute the raw charge envelope to zero-charge mass.[1]

Success Criteria

-

Control: Single peak at Mass

. -

Treated: Single peak at Mass

.[1] -

Failure Mode: If you see Mass

(no reaction) or multiple peaks (

Protocol 3: Glutathione (GSH) Reactivity Counter-Screen

To ensure the derivative is not a "chemical bomb" that will be instantly depleted by cellular glutathione.[1]

Methodology

-

Mix: 50

M Inhibitor + 5 mM GSH (100x excess) in PBS, pH 7.4. -

Monitor: Analyze by LC-UV or LC-MS at

hours. -

Calculate: Half-life (

) of the parent compound. -

Benchmark: A viable drug candidate should have a GSH half-life

hours (tunable reactivity). If

Kinetic Mechanism Diagram

Figure 2: Two-step covalent inhibition mechanism.

References

-

Copeland, R. A. (2013).[1][3] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.[1]

-

Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011).[1] The resurgence of covalent drugs.[3] Nature Reviews Drug Discovery, 10, 307–317.[1] [Link]

-

Baell, J. B., & Holloway, G. A. (2010).[1] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.[1] [Link]

-

Strelow, J. M. (2017).[1] A Perspective on the Kinetics of Covalent Dereplication. SLAS Discovery, 22(1), 5-20.[1] [Link]

-

Assay Guidance Manual (NCBI). (2012). Assay Interference by Chemical Reactivity. [Link]

Sources

Application Note: Microwave-Assisted Synthesis using 2-Bromo-1-(2,6-dichlorophenyl)ethanone

Executive Summary

This technical guide details the microwave-assisted synthesis (MAOS) protocols utilizing 2-Bromo-1-(2,6-dichlorophenyl)ethanone (also known as 2,6-dichlorophenacyl bromide). While phenacyl bromides are standard precursors in heterocyclic chemistry, the 2,6-dichloro substitution pattern introduces significant steric hindrance around the carbonyl and

This guide demonstrates how microwave irradiation effectively overcomes these steric energy barriers to facilitate the rapid construction of thiazoles and imidazo[1,2-a]pyridines . We provide validated protocols that reduce reaction times from hours (reflux) to minutes, ensuring high purity and reproducibility for drug discovery workflows.

Chemical Profile & Challenges[1]

The Substrate

Compound: 2-Bromo-1-(2,6-dichlorophenyl)ethanone

CAS: 22113-79-7

Role: Electrophilic

The Steric Challenge

In a standard nucleophilic attack (e.g., Hantzsch synthesis), the incoming nucleophile (such as the sulfur of thiourea) must approach the

-

Thermal Consequence: Requires prolonged reflux (12–24 h), leading to thermal degradation.

-

Microwave Solution: Direct dielectric heating provides rapid energy transfer, increasing the molecular collision frequency and effective kinetic energy to surmount the steric activation barrier.

Application I: Hantzsch Synthesis of 2-Aminothiazoles

The reaction of 2-Bromo-1-(2,6-dichlorophenyl)ethanone with thioureas is the primary route to 4-(2,6-dichlorophenyl)thiazol-2-amines, a scaffold found in various voltage-gated sodium channel blockers and antimicrobial agents.

Mechanistic Pathway

The reaction proceeds via an initial nucleophilic substitution (

Experimental Protocol

Objective: Synthesis of 4-(2,6-dichlorophenyl)thiazol-2-amine.

Materials:

-

2-Bromo-1-(2,6-dichlorophenyl)ethanone (1.0 mmol, 268 mg)

-

Thiourea (1.1 mmol, 84 mg)

-

Solvent: Ethanol (absolute, 3 mL)

-

Vessel: 10 mL Microwave Process Vial (crimped)

Procedure:

-

Preparation: In a 10 mL microwave vial, dissolve the phenacyl bromide and thiourea in ethanol. Add a magnetic stir bar.

-